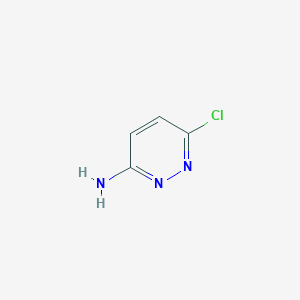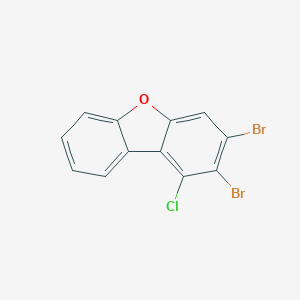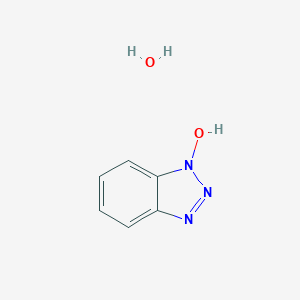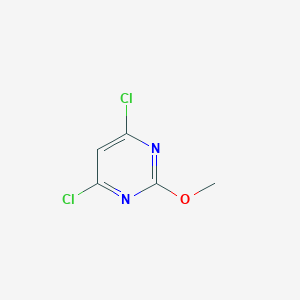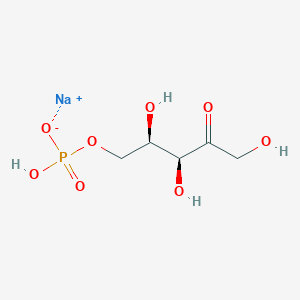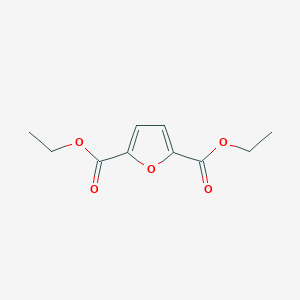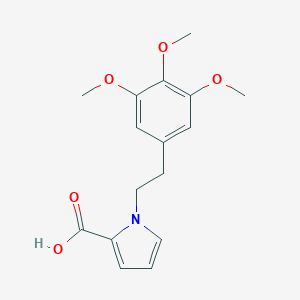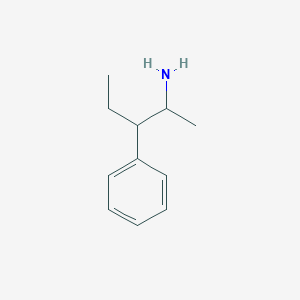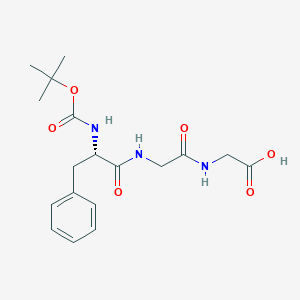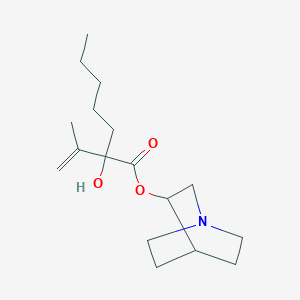
2,2-Dichloronorbornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloronorbornane is a chemical compound that belongs to the family of norbornanes. It is a colorless liquid with a pungent odor and is used in various scientific research applications. The compound has a unique structure that makes it an interesting molecule for studying its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2,2-Dichloronorbornane is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
2,2-Dichloronorbornane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have antifungal and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-Dichloronorbornane in lab experiments is its unique structure, which makes it an interesting molecule for studying its mechanism of action. However, one of the limitations is its toxicity, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2,2-Dichloronorbornane. One direction is to study its potential use as an antifungal and antiviral agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with certain enzymes and proteins. Additionally, the synthesis of new compounds based on the structure of 2,2-Dichloronorbornane could lead to the discovery of new drugs and therapies.
Synthesemethoden
The synthesis of 2,2-Dichloronorbornane can be achieved through several methods. One of the most common methods involves the reaction of cyclopentadiene with 1,2-dichloroethane in the presence of a catalyst. Another method involves the reaction of norbornadiene with hydrogen chloride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloronorbornane has been used in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds. The compound has also been used in the study of the mechanism of action of certain enzymes and proteins.
Eigenschaften
CAS-Nummer |
19916-65-5 |
|---|---|
Produktname |
2,2-Dichloronorbornane |
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
2,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2 |
InChI-Schlüssel |
AVUURMDQMOTMIU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(Cl)Cl |
Kanonische SMILES |
C1CC2CC1CC2(Cl)Cl |
Andere CAS-Nummern |
19916-65-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
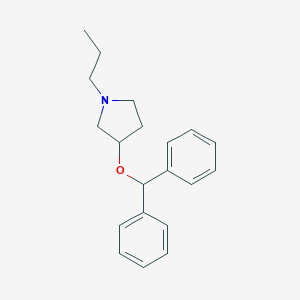
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
